![molecular formula C25H42O5 B1205436 3,7,12-Trihydroxy-7-methylcholanoic acid CAS No. 102362-49-2](/img/structure/B1205436.png)
3,7,12-Trihydroxy-7-methylcholanoic acid
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Description
3,7,12-Trihydroxy-7-methylcholanoic acid, also known as TMC, is a chemical compound with the molecular formula C25H42O5 . It has been the subject of much research in recent years due to its potential applications in various fields of research and industry.
Synthesis Analysis
The synthesis of 3,7,12-Trihydroxy-7-methylcholanoic acid involves several steps. The carboxyl group of the starting material 3 alpha,12 alpha-dihydroxy-7-oxo-5 beta-cholanoic acid is protected by conversion to its oxazoline derivative. A Grignard reaction of the bile acid oxazoline with CH3MgI followed by acid hydrolysis gives two epimeric trihydroxy-7-methyl-cholanoic acids and three dehydration products .Molecular Structure Analysis
The molecular structure of 3,7,12-Trihydroxy-7-methylcholanoic acid is complex. It has a molecular weight of 422.6 g/mol . The IUPAC name for this compound is (4R)-4-[(3R,5S,7R,8R,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-7,10,13-trimethyl-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,7,12-Trihydroxy-7-methylcholanoic acid include a molecular weight of 422.6 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 5 . The compound also has a rotatable bond count of 4 .Scientific Research Applications
Biochemistry Research: Bile Acid Metabolism
In biochemistry research, this compound is studied for its role in bile acid metabolism. It serves as a model compound to understand the synthesis and breakdown of bile acids in the human body, which is crucial for maintaining cholesterol homeostasis and lipid digestion .
Pharmacology: Drug Formulation
Pharmacologically, 3,7,12-Trihydroxy-7-methylcholanoic acid is explored for its potential in drug formulation. Its properties as a bile acid can be utilized to enhance the solubility and absorption of other drugs, particularly those that are poorly soluble in water .
Analytical Chemistry: Chemical Analysis
This compound is used in analytical chemistry as a standard or reference material for the chemical analysis of similar compounds. Its well-defined structure and properties make it an ideal candidate for calibrating instruments and validating analytical methods .
Environmental Science: Ecotoxicology Studies
In environmental science, the compound’s interaction with biological systems can be studied to assess the ecotoxicological impact of bile acids. This is important for understanding the environmental fate of pharmaceuticals and their metabolites .
Industrial Application: Chemical Synthesis
Industrially, 3,7,12-Trihydroxy-7-methylcholanoic acid can be used as an intermediate in the synthesis of more complex molecules. Its chemical structure allows for various modifications, making it a versatile building block in organic synthesis .
properties
IUPAC Name |
(4R)-4-[(3R,5S,7R,8R,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-7,10,13-trimethyl-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42O5/c1-14(5-8-21(28)29)17-6-7-18-22-19(12-20(27)25(17,18)4)23(2)10-9-16(26)11-15(23)13-24(22,3)30/h14-20,22,26-27,30H,5-13H2,1-4H3,(H,28,29)/t14-,15+,16-,17-,18+,19?,20+,22+,23+,24-,25-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLVYCWXAPPBIQ-HQQQGJIFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)(C)O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](CC3[C@H]2[C@](C[C@H]4[C@@]3(CC[C@H](C4)O)C)(C)O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20907401 |
Source
|
Record name | 3,7,12-Trihydroxy-7-methylcholan-24-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20907401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,7,12-Trihydroxy-7-methylcholanoic acid | |
CAS RN |
102362-49-2 |
Source
|
Record name | 3,7,12-Trihydroxy-7-methylcholanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102362492 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,7,12-Trihydroxy-7-methylcholan-24-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20907401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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